2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid
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Overview
Description
2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a complex organic compound that features a combination of pyridine, thiazole, and difluoroacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves multiple steps, starting with the preparation of the pyridine and thiazole intermediates. One common route involves the reaction of 5-chloro-3-fluoropyridine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific solvents and temperature control to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: Shares the pyridine and fluorine substituents but lacks the thiazole and difluoroacetic acid moieties.
Uniqueness
The uniqueness of 2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid lies in its combination of pyridine, thiazole, and difluoroacetic acid moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C10H4ClF3N2O2S |
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Molecular Weight |
308.66 g/mol |
IUPAC Name |
2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H4ClF3N2O2S/c11-4-1-5(12)7(15-2-4)8-16-6(3-19-8)10(13,14)9(17)18/h1-3H,(H,17,18) |
InChI Key |
MVYANZNNAVAPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC(=CS2)C(C(=O)O)(F)F)Cl |
Origin of Product |
United States |
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